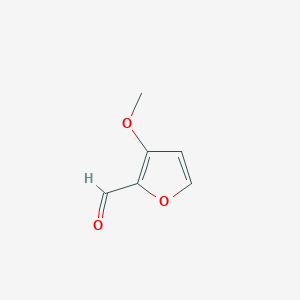

3-Methoxyfuran-2-carbaldehyde

Übersicht

Beschreibung

3-Methoxyfuran-2-carbaldehyde, also known as 3-methoxy-2-furaldehyde, is a chemical compound with the molecular formula C6H6O3 . It has a molecular weight of 126.11 . This compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 3-Methoxyfuran-2-carbaldehyde is 1S/C6H6O3/c1-8-5-2-3-9-6(5)4-7/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

3-Methoxyfuran-2-carbaldehyde has a boiling point of 229.2°C at 760 mmHg . It is recommended to be stored in an inert atmosphere at 2-8°C . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Furan derivatives, including 3-Methoxyfuran-2-carbaldehyde, have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection . The furan nucleus is an essential synthetic technique in the search for new drugs .

Antimicrobial Drugs

3-Methoxyfuran-2-carbaldehyde and other furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as antimicrobial drugs in a number of distinct disease areas .

Diels–Alder Chemistry

Furans, including 3-Methoxyfuran-2-carbaldehyde, are commonly used as substrates in Diels–Alder chemistry . Despite the high reactivity of 3-alkoxyfurans as dienes in Diels–Alder reactions, they have appeared relatively infrequently in the literature, presumably due to the cumbersome synthetic routes used to prepare them .

Synthesis of Tetracycline Analogues

3-Methoxyfuran-2-carbaldehyde is a component of a convergent synthesis of one of the key intermediates in the innovative synthetic platform that provides access to a broad range of previously inaccessible tetracycline analogues .

Manufacturing of Multi Hundred Gram Amounts

A significantly shorter and robust manufacturing route could be developed for manufacturing of multi hundred gram amounts of 3-Methoxyfuran-2-carbaldehyde with the possibility of later targeting multi-kilogram manufacturing .

Displacement of Bromide with Methoxide

3-Methoxyfuran-2-carbaldehyde can be synthesized using 3-bromo-2-furaldehyde as substrate for the displacement of bromide with methoxide .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-methoxyfuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-8-5-2-3-9-6(5)4-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFRUHCNVKRDIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(OC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxyfuran-2-carbaldehyde | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2648072.png)

![1-Ethyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B2648078.png)

![2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2648081.png)

![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2648085.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2648087.png)

amino]thiophene-2-carboxamide](/img/structure/B2648089.png)

![1-(4-Benzylpiperazin-1-YL)-3-[2-(2,6-dimethylphenoxy)ethoxy]propan-2-OL dihydrochloride](/img/structure/B2648090.png)

![4-[2-(4-Methoxyphenyl)ethyl]piperidine hydrochloride](/img/structure/B2648091.png)